Boc-NH-PEG6-CH2COOH

Catalog No.
S3421745
CAS No.
391684-36-9
M.F
C19H37NO10
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG6-CH2COOH

CAS Number

391684-36-9

Product Name

Boc-NH-PEG6-CH2COOH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C19H37NO10

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

ZKCDWMFMVAYYED-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O

Application in PROTAC development

Boc-NH-PEG6-CH2COOH is a PEG-based PROTAC linker. [, ] PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation by the proteasome. [] The linker plays a crucial role in PROTACs by connecting the ligand binding moiety, which recognizes the target protein, to the E3 ligase recruiting moiety. []

Boc-NH-PEG6-CH2COOH specifically belongs to the class of PEG-based linkers. Polyethylene glycol (PEG) is a hydrophilic polymer commonly used in PROTAC design due to its favorable properties, including improved solubility, stability, and reduced immunogenicity. [] The presence of the PEG chain in Boc-NH-PEG6-CH2COOH contributes to these beneficial characteristics in the resulting PROTAC molecule.

  • Boc group (Boc-NH-): This group serves as a protecting group in the synthesis of PROTACs. It is removed under specific conditions to reveal a primary amine group that can be used for conjugation to other components of the PROTAC. []
  • PEG chain (-PEG6-): As mentioned earlier, this chain provides improved properties to the PROTAC molecule.
  • Carboxylic acid group (-CH2COOH): This group can be used for conjugation to the ligand binding moiety of the PROTAC. []
, primarily due to its functional groups:

  • Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxy succinimide (NHS) to form stable amide bonds. This reaction is crucial for creating conjugates in drug development and biochemistry .
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions. This deprotection is typically performed using trifluoroacetic acid (TFA) or other strong acids .

Boc-NH-PEG6-CH2COOH exhibits several biological activities due to its ability to form conjugates with various biomolecules. Its PEG component enhances solubility and biocompatibility, making it suitable for applications in drug delivery and therapeutic formulations. The carboxylic acid group allows for interaction with proteins or other biological macromolecules, facilitating targeted delivery systems .

The synthesis of Boc-NH-PEG6-CH2COOH typically involves several steps:

  • Synthesis of PEG Derivative: The starting material is usually a PEG derivative that is functionalized at one end with a Boc-protected amine.
  • Carboxylation: The other end of the PEG chain is modified to introduce a carboxylic acid group. This can be achieved through various methods, including oxidation or direct reaction with carboxylic acid derivatives.
  • Purification: The final product is purified using techniques such as precipitation, chromatography, or dialysis to remove unreacted starting materials and by-products .

Boc-NH-PEG6-CH2COOH has diverse applications in:

  • Drug Delivery: Its ability to form stable conjugates makes it ideal for attaching drugs to carriers for targeted delivery.
  • Bioconjugation: Used extensively in the development of bioconjugates for diagnostics and therapeutics.
  • Polymer Chemistry: Acts as a building block for synthesizing more complex polymeric structures.

Interaction studies involving Boc-NH-PEG6-CH2COOH focus on its conjugation capabilities with various biomolecules. Research indicates that the compound can effectively bind to proteins and nucleic acids, enhancing their stability and bioavailability. These interactions are crucial for developing novel therapeutic agents and improving existing drug formulations .

Boc-NH-PEG6-CH2COOH shares structural characteristics with several similar compounds, each with unique properties:

Compound NameStructure CharacteristicsUnique Features
Boc-NH-PEG4-CH2COOHShorter PEG chain (four units)Potentially lower solubility compared to six units
Fmoc-NH-PEG6-CH2COOHUses Fmoc protection instead of BocDifferent deprotection conditions; often used in solid-phase synthesis
Boc-NH-PEG8-CH2COOHLonger PEG chain (eight units)Increased hydrophilicity; may enhance solubility

Boc-NH-PEG6-CH2COOH stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly suitable for bioconjugation applications where stability and solubility are critical .

XLogP3

-0.4

Dates

Modify: 2024-04-15

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